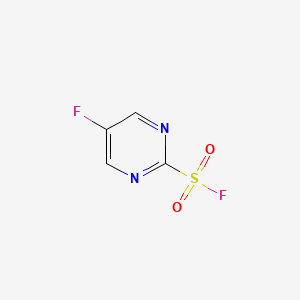

5-Fluoropyrimidine-2-sulfonylfluoride

Description

5-Fluoropyrimidine-2-sulfonylfluoride is a fluorinated pyrimidine derivative featuring a sulfonyl fluoride (-SO₂F) functional group at the 2-position of the pyrimidine ring and a fluorine atom at the 5-position. Sulfonyl fluorides are highly reactive electrophiles widely used in medicinal chemistry and materials science due to their stability and versatility in forming covalent bonds with nucleophiles (e.g., thiols, amines).

Properties

IUPAC Name |

5-fluoropyrimidine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2N2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPXWEPMNBTAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F2N2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-fluoropyrimidine-2-sulfonyl fluoride involves several steps. One common method starts with the fluorination of pyrimidine derivatives. The sulfonyl fluoride group can be introduced through reactions involving sulfonamides and pyrilium salts . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity .

Chemical Reactions Analysis

5-Fluoropyrimidine-2-sulfonyl fluoride undergoes various chemical reactions, including substitution and addition reactions. It is particularly reactive towards nucleophiles due to the presence of the sulfonyl fluoride group . Common reagents used in these reactions include pyrilium salts and fluorinating agents . Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, fluorinated pyrimidines, including 5-fluoropyrimidine-2-sulfonyl fluoride, are studied for their potential as anticancer agents . They are also used in the development of chemical probes for studying protein functions .

Mechanism of Action

The mechanism of action of 5-fluoropyrimidine-2-sulfonyl fluoride involves its interaction with various molecular targets. It is known to inhibit enzymes involved in DNA and RNA synthesis, such as thymidylate synthase . This inhibition disrupts the synthesis of nucleic acids, leading to cell death, particularly in rapidly dividing cancer cells . The compound also interacts with other enzymes, such as tRNA methyltransferase and DNA topoisomerase .

Comparison with Similar Compounds

5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine (CAS 1312324-60-9)

- Structure : Pyrimidine ring with fluorine (C5), methanesulfonyl (-SO₂CH₃) at C2, and amine (-NH₂) at C4 .

- Molecular Formula : C₅H₆FN₃O₂S.

- Key Differences: The methanesulfonyl group (-SO₂CH₃) is less reactive than sulfonyl fluoride (-SO₂F), limiting its utility in covalent bond-forming reactions.

- Applications : Listed in chemical catalogs but lacks explicit biological data in the evidence. Likely used as an intermediate in drug discovery.

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

- Structure : Pyridine ring with trifluoromethyl (-CF₃) at C5 and sulfonyl chloride (-SO₂Cl) at C2 .

- Key Differences :

- Sulfonyl chloride (-SO₂Cl) is more reactive than sulfonyl fluoride but less stable in aqueous environments.

- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine alone.

- Applications : A reagent in synthesizing sulfonamides and sulfonate esters. Used in pharmaceutical intermediates.

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2)

- Structure : Pyridine ring with fluorine at C2 and methylthio (-SMe) at C5 .

- Key Differences :

- The methylthio group is a soft nucleophile, contrasting with the electrophilic sulfonyl fluoride.

- Lacks the sulfonyl functionality, reducing reactivity in covalent inhibition.

- Applications : Intermediate in agrochemical and pharmaceutical synthesis.

5'-Deoxy-5-fluorouridine (5'-dFUrd)

- Structure : Fluoropyrimidine nucleoside with a deoxyribose sugar .

- Key Differences :

- Metabolized intracellularly to 5-fluorouracil (FUra) and active nucleotides (e.g., 5-fluorouridine triphosphate), inhibiting thymidylate synthase and RNA synthesis.

- Demonstrates antitumor activity in Ehrlich ascites tumor models with a high therapeutic index.

- Mechanistic Insight : Highlights the role of fluorine in pyrimidines for antimetabolite therapies. Sulfonylfluoride derivatives may exploit different mechanisms (e.g., covalent inhibition).

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.